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molecular formula C11H17NO4 B3251292 (R)-2-(Boc-amino)-4-pentynoic acid methyl ester CAS No. 208709-76-6

(R)-2-(Boc-amino)-4-pentynoic acid methyl ester

Cat. No. B3251292
M. Wt: 227.26 g/mol
InChI Key: QPMUXIIQQHTMKO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06667331B2

Procedure details

Potassium carbonate (1.687 g, 12.2 mmol) was added to an anhydrous methanol (91.5 mL) solution of 2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester (1.875 g, 6.10 mmol) and the reaction stirred 10 minutes. (1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester (1.407 g, 7.32 mmol) was added and the reaction was stirred at room temp temperature 1 hour. The reaction was poured into diethyl ether and washed 4 times with 5% sodium bicarbonate, dried over magnesium sulfate and concentrated (1.05 g, crude product mixture). The crude product was used directly in the next step. 1H NMR (400 MHz, CDCl3) δ 5.39-5.31 (m, 1H), 4.49-4.41 (m, 1H), 3.77 (s, 3H), 2.79-2.65 (m, 2H), 2.03 (s, 1H), 1.59 and 1.44 (2 singlets, rotamers, 3H).
Quantity
1.687 g
Type
reactant
Reaction Step One
Quantity
91.5 mL
Type
reactant
Reaction Step One
Name
2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester
Quantity
1.875 g
Type
reactant
Reaction Step One
Quantity
1.407 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].CO.[CH2:9]([O:16][C:17](=[O:30])[CH:18]([NH:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:19][CH:20]=O)C1C=CC=CC=1.COP(C(=[N+]=[N-])C(=O)C)(=O)OC>C(OCC)C>[CH3:9][O:16][C:17](=[O:30])[CH:18]([NH:22][C:23]([O:25][C:26]([CH3:27])([CH3:28])[CH3:29])=[O:24])[CH2:19][C:20]#[CH:1] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.687 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
91.5 mL
Type
reactant
Smiles
CO
Name
2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester
Quantity
1.875 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(CC=O)NC(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
1.407 g
Type
reactant
Smiles
COP(OC)(=O)C(C(C)=O)=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at room temp temperature 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed 4 times with 5% sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (1.05 g, crude product mixture)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC(C(CC#C)NC(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06667331B2

Procedure details

Potassium carbonate (1.687 g, 12.2 mmol) was added to an anhydrous methanol (91.5 mL) solution of 2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester (1.875 g, 6.10 mmol) and the reaction stirred 10 minutes. (1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester (1.407 g, 7.32 mmol) was added and the reaction was stirred at room temp temperature 1 hour. The reaction was poured into diethyl ether and washed 4 times with 5% sodium bicarbonate, dried over magnesium sulfate and concentrated (1.05 g, crude product mixture). The crude product was used directly in the next step. 1H NMR (400 MHz, CDCl3) δ 5.39-5.31 (m, 1H), 4.49-4.41 (m, 1H), 3.77 (s, 3H), 2.79-2.65 (m, 2H), 2.03 (s, 1H), 1.59 and 1.44 (2 singlets, rotamers, 3H).
Quantity
1.687 g
Type
reactant
Reaction Step One
Quantity
91.5 mL
Type
reactant
Reaction Step One
Name
2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester
Quantity
1.875 g
Type
reactant
Reaction Step One
Quantity
1.407 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].CO.[CH2:9]([O:16][C:17](=[O:30])[CH:18]([NH:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:19][CH:20]=O)C1C=CC=CC=1.COP(C(=[N+]=[N-])C(=O)C)(=O)OC>C(OCC)C>[CH3:9][O:16][C:17](=[O:30])[CH:18]([NH:22][C:23]([O:25][C:26]([CH3:27])([CH3:28])[CH3:29])=[O:24])[CH2:19][C:20]#[CH:1] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.687 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
91.5 mL
Type
reactant
Smiles
CO
Name
2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester
Quantity
1.875 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(CC=O)NC(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
1.407 g
Type
reactant
Smiles
COP(OC)(=O)C(C(C)=O)=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at room temp temperature 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed 4 times with 5% sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (1.05 g, crude product mixture)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC(C(CC#C)NC(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06667331B2

Procedure details

Potassium carbonate (1.687 g, 12.2 mmol) was added to an anhydrous methanol (91.5 mL) solution of 2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester (1.875 g, 6.10 mmol) and the reaction stirred 10 minutes. (1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester (1.407 g, 7.32 mmol) was added and the reaction was stirred at room temp temperature 1 hour. The reaction was poured into diethyl ether and washed 4 times with 5% sodium bicarbonate, dried over magnesium sulfate and concentrated (1.05 g, crude product mixture). The crude product was used directly in the next step. 1H NMR (400 MHz, CDCl3) δ 5.39-5.31 (m, 1H), 4.49-4.41 (m, 1H), 3.77 (s, 3H), 2.79-2.65 (m, 2H), 2.03 (s, 1H), 1.59 and 1.44 (2 singlets, rotamers, 3H).
Quantity
1.687 g
Type
reactant
Reaction Step One
Quantity
91.5 mL
Type
reactant
Reaction Step One
Name
2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester
Quantity
1.875 g
Type
reactant
Reaction Step One
Quantity
1.407 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].CO.[CH2:9]([O:16][C:17](=[O:30])[CH:18]([NH:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:19][CH:20]=O)C1C=CC=CC=1.COP(C(=[N+]=[N-])C(=O)C)(=O)OC>C(OCC)C>[CH3:9][O:16][C:17](=[O:30])[CH:18]([NH:22][C:23]([O:25][C:26]([CH3:27])([CH3:28])[CH3:29])=[O:24])[CH2:19][C:20]#[CH:1] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.687 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
91.5 mL
Type
reactant
Smiles
CO
Name
2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester
Quantity
1.875 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(CC=O)NC(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
1.407 g
Type
reactant
Smiles
COP(OC)(=O)C(C(C)=O)=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at room temp temperature 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed 4 times with 5% sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (1.05 g, crude product mixture)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC(C(CC#C)NC(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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